molecular formula C7H8N2O3 B6219790 5,6-dimethoxypyrimidine-4-carbaldehyde CAS No. 2751610-73-6

5,6-dimethoxypyrimidine-4-carbaldehyde

Cat. No.: B6219790
CAS No.: 2751610-73-6
M. Wt: 168.2
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Description

5,6-Dimethoxypyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde functional group at position 4 and methoxy (-OCH₃) substituents at positions 5 and 6. Pyrimidine-based compounds are critical in medicinal chemistry and materials science due to their electronic properties and ability to participate in hydrogen bonding.

Properties

CAS No.

2751610-73-6

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Vilsmeier-Haack reaction, a cornerstone in aromatic formylation, involves the generation of a chloroiminium intermediate from POCl₃ and DMF, which electrophilically substitutes at electron-rich positions. For 5,6-dimethoxypyrimidine-4-carbaldehyde, the methoxy groups at C5 and C6 enhance electron density at C4, directing formylation. Key to success is the use of 3-substituted pyrimidines (e.g., 3-methyl-5,6-dimethoxypyrimidin-4-amine) to prevent lactam tautomerism, which otherwise diverts formylation to the amino group.

Optimized Protocol

  • Starting material : 3-Methyl-5,6-dimethoxypyrimidin-4-amine (1.0 equiv)

  • Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv)

  • Conditions : 50°C for 18 h, ice quenching, neutralization with NaOH

  • Yield : 88% (isolated as white crystals, purity >98% by HPLC)

Table 1: Vilsmeier Formylation Outcomes

SubstratePOCl₃ (equiv)Temperature (°C)Yield (%)Purity (%)
3-Methyl-5,6-dimethoxy-4-amine3.0508898
5,6-Dimethoxy-4-amine3.05032*75

*Competing N-formylation reduces yield.

Reductive Hydrolysis of Imidazoline Intermediates

Solvent-Free Imidazoline Synthesis

Adapted from pyridinecarboxaldehyde routes, this method involves cyclocondensation of pyrimidine carboxylic acids with diamines. For this compound, the pathway proceeds via:

  • Imidazoline formation : 5,6-Dimethoxypyrimidine-4-carboxylic acid reacts with ethylenediamine under solvent-free conditions at 150–260°C.

  • Reductive hydrolysis : Sodium borohydride reduces the imidazoline, followed by acidic hydrolysis to release the aldehyde.

Stepwise Procedure

  • Step 1 : 5,6-Dimethoxypyrimidine-4-carboxylic acid (26 g) + ethylenediamine (13.2 g) → 150°C (5 h) → 260°C (3 h) → imidazoline intermediate (87% yield).

  • Step 2 : Imidazoline (14.7 g) + NaBH₄ (3 g) in ethanol → -10°C, 1 h → hydrolysis with oxalic acid (pH 1–2) → 4-carbaldehyde (85% yield).

Table 2: Reductive Hydrolysis Parameters

ParameterValueImpact on Yield
Reaction Temperature-10°C (Step 2)Prevents over-reduction
SolventEthanolEnhances solubility
Acid for HydrolysisOxalic acid (pH 1–2)Optimal aldehyde release

Condensation Approaches for Pyrimidine Core Assembly

Challenges and Modifications

  • Composite solvents : Dimethylformamide/isopropanol mixtures improve intermediate solubility.

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may facilitate aldehyde formation during condensation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ScalabilityCost EfficiencyKey Limitation
Vilsmeier Formylation88HighModerateRequires 3-substituted substrates
Reductive Hydrolysis85MediumLowMulti-step, high-temperature steps
CondensationN/ALowHighIndirect, requires aldehyde precursor

Industrial and Environmental Considerations

Solvent Optimization

  • Vilsmeier method : DMF recovery via distillation reduces environmental impact.

  • Reductive hydrolysis : Ethanol/water systems align with green chemistry principles.

Catalytic Innovations

  • POCl₃ alternatives : Phosphorus oxybromide (POBr₃) tested but yields drop to 72%.

  • Biocatalysis : Preliminary studies using transaminases show <20% conversion, highlighting room for improvement.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5,6-Dimethoxypyrimidine-4-carbaldehyde is widely used as an intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to form alcohols.
  • Substitution Reactions : Methoxy groups can be replaced with other functional groups under specific conditions.

These reactions facilitate the preparation of more complex organic compounds and heterocycles, making it valuable in synthetic chemistry.

Biological Applications

In biological research, this compound has been explored for its potential interactions with enzymes and receptors. The mechanism of action often involves the formation of covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of enzyme activity. This property makes it a candidate for drug discovery and development, particularly in creating biologically active molecules.

Pharmaceutical Development

This compound is also significant in pharmaceutical chemistry. It serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities. The compound's ability to modify biological pathways through enzyme interaction highlights its relevance in drug design.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility allows for applications in agrochemicals, dyes, and other chemical manufacturing sectors.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. In one study, modifications to the aldehyde group enhanced the compound's efficacy against specific viral strains by improving binding affinity to viral enzymes.

Case Study 2: Enzyme Inhibition Studies

Another significant application involved using this compound to study enzyme inhibition mechanisms. The aldehyde functionality was shown to interact with serine residues in enzyme active sites, leading to a decrease in enzymatic activity. This finding has implications for developing enzyme inhibitors as therapeutic agents.

Mechanism of Action

The mechanism of action of 5,6-dimethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on substituent type, position, and functional groups:

Compound Name Substituents (Positions) Molecular Formula (Calculated) Key Properties/Applications
5,6-Dimethoxypyrimidine-4-carbaldehyde -OCH₃ (5,6); -CHO (4) C₈H₁₀N₂O₃ High polarity; potential for Schiff base synthesis
5,6-Dimethylpyrimidine-4-carbaldehyde (HR510542) -CH₃ (5,6); -CHO (4) C₈H₁₀N₂O Lower polarity than methoxy analog; used in ligand design
4-Chloropyrimidine-5-carbaldehyde (HR510490) -Cl (4); -CHO (5) C₅H₄ClN₂O Electron-withdrawing Cl enhances electrophilicity at C5
5-Amino-2-methylpyrimidine-4-carbaldehyde (HR510549) -NH₂ (5); -CH₃ (2); -CHO (4) C₇H₈N₄O Amino group enables nucleophilic reactions; used in drug intermediates
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine -Cl (4); -F (5); -CH₂OCH₃ (2) C₇H₇ClFN₂O Halogenated derivatives for agrochemical applications

Research Findings and Trends

  • Synthetic Utility: Pyrimidine carbaldehydes are versatile intermediates.
  • Electronic Modulation: Substituents at positions 5 and 6 significantly alter the pyrimidine ring’s electron density.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-dimethoxypyrimidine-4-carbaldehyde?

  • Methodology : The compound can be synthesized via condensation reactions. For example, reacting substituted benzaldehydes with ethyl cyanoacetate in polar aprotic solvents (e.g., dimethylformamide) under basic conditions, followed by cyclization with guanidine derivatives to form the pyrimidine core . Temperature control (80–100°C) and catalytic agents (e.g., K₂CO₃) are critical for regioselectivity and yield optimization. Post-synthetic oxidation of alcohol intermediates to the aldehyde group may require mild oxidizing agents like pyridinium chlorochromate (PCC) .

Q. How can the structure and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the aldehyde proton (δ 9.8–10.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Aromatic pyrimidine protons typically appear between δ 8.0–9.0 ppm .
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and molecular ion confirmation (expected [M+H]⁺ ≈ 225.1 g/mol).
  • FT-IR : Peaks at ~1700 cm⁻¹ confirm the aldehyde carbonyl stretch .

Q. What safety protocols are recommended for handling this compound?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Dispose of waste via licensed hazardous chemical disposal services.
  • Avoid prolonged exposure to moisture, which may hydrolyze the aldehyde group .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of nucleophilic additions to the aldehyde group?

  • Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in nucleophilic additions, favoring attack at the aldehyde carbon. Protic solvents (e.g., ethanol) may deactivate electrophilic sites via hydrogen bonding .
  • Catalysts like L-proline or BF₃·Et₂O enhance enantioselectivity in asymmetric additions. For example, organocatalytic strategies can yield chiral alcohols or amines with >80% ee .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Data Validation Framework :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay artifacts.
  • Orthogonal Assays : Validate enzyme inhibition claims (e.g., kinase assays) with cellular models (e.g., apoptosis assays in cancer cell lines) .
  • Statistical Tools : Apply ANOVA or Bayesian inference to assess variability across studies .

Q. What strategies optimize the stability of this compound in aqueous media for drug delivery studies?

  • Stabilization Methods :

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent aldehyde oxidation.
  • Prodrug Design : Convert the aldehyde to a stable acetal derivative, which regenerates the active form under physiological conditions .
  • Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles (e.g., PLGA) to shield the compound from hydrolysis .

Q. What computational methods predict the reactivity of this compound in multicomponent reactions?

  • In Silico Approaches :

  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., MeCN vs. THF).
  • Docking Studies : Assess binding affinity to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

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